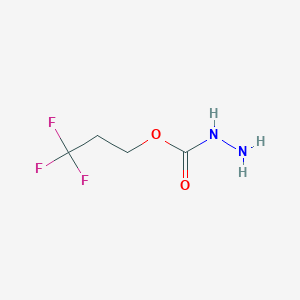
3,3,3-Trifluoropropyl hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoropropyl hydrazinecarboxylate is a chemical compound characterized by the presence of trifluoropropyl and hydrazinecarboxylate groups
Preparation Methods
The synthesis of 3,3,3-Trifluoropropyl hydrazinecarboxylate typically involves the use of 3,3,3-trifluoropropyltrimethoxysilane as a modification agent. One common method involves the refluxing of 3,3,3-trifluoropropyltrimethoxysilane to produce a highly hydrophobic mesoporous silica, TFP-MCM-41 . This method highlights the importance of reaction conditions such as temperature and solvent choice in achieving the desired product.
Chemical Reactions Analysis
3,3,3-Trifluoropropyl hydrazinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield trifluoropropyl carboxylic acids, while reduction reactions could produce trifluoropropyl amines .
Scientific Research Applications
3,3,3-Trifluoropropyl hydrazinecarboxylate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other fluorinated compounds. In biology, it is studied for its potential as a hydrophobic agent in various biochemical assays. In medicine, it is explored for its potential therapeutic properties, particularly in the development of new drugs. Industrially, it is used in the production of hydrophobic coatings and materials .
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoropropyl hydrazinecarboxylate involves its interaction with molecular targets through hydrophobic and hydrogen bond interactions. These interactions facilitate the compound’s binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s biological and chemical effects .
Comparison with Similar Compounds
3,3,3-Trifluoropropyl hydrazinecarboxylate can be compared with other similar compounds such as 3,3,3-trifluoropropyltrimethoxysilane and 3,3,3-trifluoropropylamine. While these compounds share the trifluoropropyl group, their chemical properties and applications differ. For instance, 3,3,3-trifluoropropyltrimethoxysilane is primarily used in the synthesis of hydrophobic silica, whereas 3,3,3-trifluoropropylamine is used in the production of pharmaceuticals .
Properties
CAS No. |
821806-44-4 |
|---|---|
Molecular Formula |
C4H7F3N2O2 |
Molecular Weight |
172.11 g/mol |
IUPAC Name |
3,3,3-trifluoropropyl N-aminocarbamate |
InChI |
InChI=1S/C4H7F3N2O2/c5-4(6,7)1-2-11-3(10)9-8/h1-2,8H2,(H,9,10) |
InChI Key |
DRIHMNWEVKXBOJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)NN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


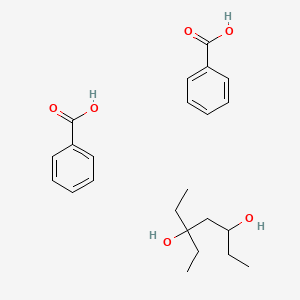
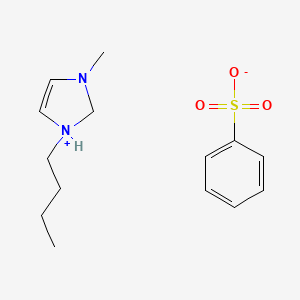
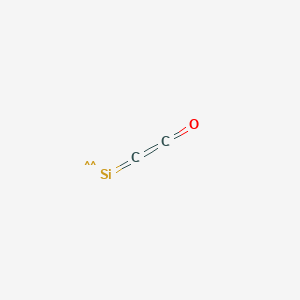
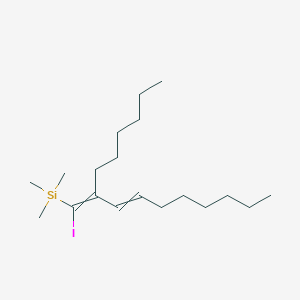
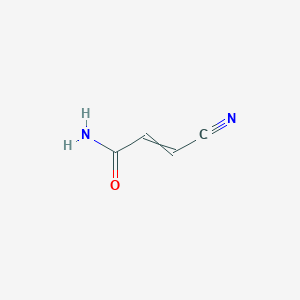

![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)
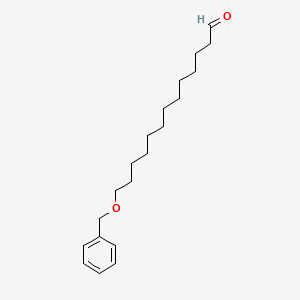
![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)
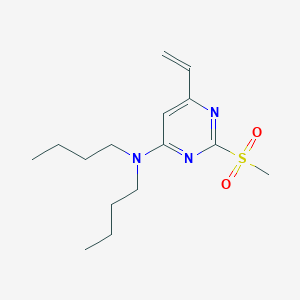

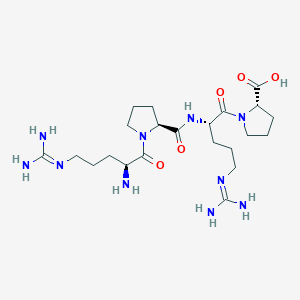
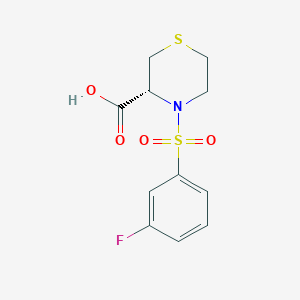
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
